molecular formula C9H7NO2S B3051376 3-Methyl-2-nitro-1-benzothiophene CAS No. 33357-85-6

3-Methyl-2-nitro-1-benzothiophene

Cat. No.: B3051376
CAS No.: 33357-85-6
M. Wt: 193.22 g/mol
InChI Key: MGHQQPWSCOIVIE-UHFFFAOYSA-N
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Description

3-Methyl-2-nitro-1-benzothiophene is a heterocyclic compound containing a benzene ring fused to a thiophene ring, with a methyl group at the third position and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-nitro-1-benzothiophene typically involves the nitration of 3-methyl-1-benzothiophene. One common method is as follows:

    Nitration Reaction: 3-Methyl-1-benzothiophene is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and concentrated nitric acid, at low temperatures (0-5°C). This reaction introduces a nitro group at the second position of the thiophene ring.

    Purification: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain crude this compound. Further purification can be achieved through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, is common to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-nitro-1-benzothiophene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiophene ring.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 3-Methyl-2-amino-1-benzothiophene.

    Substitution: Halogenated derivatives of this compound.

    Oxidation: 3-Carboxy-2-nitro-1-benzothiophene.

Scientific Research Applications

3-Methyl-2-nitro-1-benzothiophene has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electron-rich thiophene ring.

    Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitro-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-nitrobenzothiophene: Similar structure but with the methyl and nitro groups at different positions.

    3-Methyl-2-nitrothiophene: Lacks the fused benzene ring, making it less rigid and potentially less stable.

    2-Nitrobenzothiophene: Lacks the methyl group, which can affect its reactivity and binding properties.

Uniqueness

3-Methyl-2-nitro-1-benzothiophene is unique due to the specific positioning of the methyl and nitro groups, which can influence its electronic properties and reactivity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the thiophene ring creates a unique electronic environment that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

3-methyl-2-nitro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHQQPWSCOIVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296324
Record name 3-methyl-2-nitro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33357-85-6
Record name NSC108796
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-2-nitro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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